molecular formula C13H8F3NO2 B1398423 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid CAS No. 1299607-71-8

4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid

Cat. No. B1398423
M. Wt: 267.2 g/mol
InChI Key: CAVDEJRMTUDYGL-UHFFFAOYSA-N
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Description

“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BF3NO2. It has a molecular weight of 190.92 g/mol . It’s a solid substance that should be stored in an inert atmosphere, under -20°C .


Molecular Structure Analysis

The InChI string for “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H . The Canonical SMILES string is B(C1=NC=CC(=C1)C(F)(F)F)(O)O .


Physical And Chemical Properties Analysis

“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” has a molecular weight of 190.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass is 191.0365431 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel coordination polymers have been synthesized using pyridine-substituted triazolyl benzoate ligands, demonstrating versatile coordination abilities. These include different architectures such as mononuclear molecules and 1D chain structures, with variable-temperature magnetic susceptibility measurements indicating antiferromagnetic interactions (Du et al., 2016).

Metal-Organic Frameworks (MOFs)

  • Thermo- and solvatochromic metal-organic frameworks (MOFs) have been synthesized using pyridin-4-yl benzoic acid. These MOFs display water-induced phase transformations and solvatochromism, which have been characterized through various methods such as TGA, XRPD, and UV-vis spectrophotometry (Mehlana et al., 2012).
  • Another study used pyridin-4-yl benzoic acid-based ligands in MOFs to act as electrocatalysts for water splitting, highlighting the significance of metal(II) ions in electrocatalytic activity (Gong et al., 2014).

Luminescence and Magnetism

  • Luminescence and magnetic properties of lanthanide coordination complexes have been explored using derivatives of pyridin-yl benzoic acids. These compounds have shown characteristic red and green luminescence along with antiferromagnetic character (Hou et al., 2013).

Crystallography and Phase Transformation

  • Synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been reported, with emphasis on their physicochemical properties, photophysical properties of the metal, and ligand intermolecular interactions (Tzimopoulos et al., 2010).

Spectrophotometric Analysis

  • The acid−base properties of pyridin-yl triazole derivatives in ethanol/water mixtures have been studied using a multiwavelength spectrophotometric method, providing insights into the effect of solvent on acid−base behavior (Azimi et al., 2008).

Supramolecular Chemistry

  • Synthesis and characterization of hyperbranched polybenzimidazoles using a monomer containing pyridin-yl groups and carboxylic group have been conducted, showcasing their good solubility in aprotic solvents and excellent thermal properties (Li et al., 2006).

Hydrogen-Bonded Liquid Crystals

  • Studies on fluorinated hydrogen-bonded supramolecular liquid crystals using pyridine-based derivatives and benzoic acids reveal that fluorination can increase the stability and order of these crystals (Liu et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Future Directions

Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-5-6-17-11(7-10)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVDEJRMTUDYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hogan, M Bahta, K Tsuji, TX Nguyen… - ACS combinatorial …, 2019 - ACS Publications
Chemical library screening approaches that focus exclusively on catalytic events may overlook unique effects of protein–protein interactions that can be exploited for development of …
Number of citations: 6 pubs.acs.org

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